Cas no 2229236-15-9 (3-(2-methoxy-6-methylphenoxy)azetidine)
3-(2-methoxy-6-methylphenoxy)azetidine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-methoxy-6-methylphenoxy)azetidine
- EN300-1772523
- A1-40396
- 2229236-15-9
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- Inchi: 1S/C11H15NO2/c1-8-4-3-5-10(13-2)11(8)14-9-6-12-7-9/h3-5,9,12H,6-7H2,1-2H3
- InChI Key: ABDYVKAFTCLKQJ-UHFFFAOYSA-N
- SMILES: O(C1C(=CC=CC=1C)OC)C1CNC1
Computed Properties
- Exact Mass: 193.110278721g/mol
- Monoisotopic Mass: 193.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 30.5Ų
3-(2-methoxy-6-methylphenoxy)azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1772523-0.05g |
3-(2-methoxy-6-methylphenoxy)azetidine |
2229236-15-9 | 0.05g |
$864.0 | 2023-09-20 | ||
| Enamine | EN300-1772523-0.1g |
3-(2-methoxy-6-methylphenoxy)azetidine |
2229236-15-9 | 0.1g |
$904.0 | 2023-09-20 | ||
| Enamine | EN300-1772523-0.25g |
3-(2-methoxy-6-methylphenoxy)azetidine |
2229236-15-9 | 0.25g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1772523-0.5g |
3-(2-methoxy-6-methylphenoxy)azetidine |
2229236-15-9 | 0.5g |
$987.0 | 2023-09-20 | ||
| Enamine | EN300-1772523-1.0g |
3-(2-methoxy-6-methylphenoxy)azetidine |
2229236-15-9 | 1g |
$1029.0 | 2023-06-03 | ||
| Enamine | EN300-1772523-2.5g |
3-(2-methoxy-6-methylphenoxy)azetidine |
2229236-15-9 | 2.5g |
$2014.0 | 2023-09-20 | ||
| Enamine | EN300-1772523-5.0g |
3-(2-methoxy-6-methylphenoxy)azetidine |
2229236-15-9 | 5g |
$2981.0 | 2023-06-03 | ||
| Enamine | EN300-1772523-10.0g |
3-(2-methoxy-6-methylphenoxy)azetidine |
2229236-15-9 | 10g |
$4421.0 | 2023-06-03 | ||
| Enamine | EN300-1772523-1g |
3-(2-methoxy-6-methylphenoxy)azetidine |
2229236-15-9 | 1g |
$1029.0 | 2023-09-20 | ||
| Enamine | EN300-1772523-5g |
3-(2-methoxy-6-methylphenoxy)azetidine |
2229236-15-9 | 5g |
$2981.0 | 2023-09-20 |
3-(2-methoxy-6-methylphenoxy)azetidine Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 3-(2-methoxy-6-methylphenoxy)azetidine
Compound CAS No: 2229236-15-9 - 3-(2-Methoxy-6-Methylphenoxy)Azetidine
The compound with CAS No: 2229236-15-9, commonly referred to as 3-(2-methoxy-6-methylphenoxy)azetidine, is a unique organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its azetidine ring structure, which is a four-membered saturated cyclic amine, and its phenoxy substituent, which introduces both electron-donating methoxy and methyl groups at specific positions on the aromatic ring.
The structure of 3-(2-methoxy-6-methylphenoxy)azetidine is particularly intriguing due to the steric and electronic effects introduced by the substituents on the phenoxy group. The methoxy group at position 2 and the methyl group at position 6 create a unique electronic environment around the phenoxy ring, which can influence the reactivity and bioavailability of the compound. Recent studies have shown that such modifications can enhance the compound's ability to interact with specific biological targets, making it a promising candidate for drug development.
One of the key areas of research surrounding this compound involves its potential applications in drug design. The azetidine ring is known for its rigidity and ability to form hydrogen bonds, which are critical properties for drug molecules aiming to bind to protein targets with high affinity and specificity. Researchers have explored the use of azetidine derivatives in various therapeutic areas, including anti-inflammatory agents, antiviral drugs, and anticancer compounds.
In addition to its pharmacological applications, 3-(2-methoxy-6-methylphenoxy)azetidine has also been studied for its potential in materials science. The compound's ability to form stable crystal structures under certain conditions makes it a candidate for use in advanced materials such as organic semiconductors or nonlinear optical materials.
The synthesis of this compound typically involves a multi-step process that includes nucleophilic substitution reactions and aromatic substitution strategies. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield rates.
From an environmental standpoint, understanding the degradation pathways of 3-(2-methoxy-6-methylphenoxy)azetidine is crucial for assessing its potential impact on ecosystems. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation through hydrolysis and oxidation mechanisms, leading to the formation of less complex byproducts.
In conclusion, CAS No: 2229236-15-9, or 3-(2-methoxy-6-methylphenoxy)azetidine, represents a versatile molecule with diverse applications across multiple scientific disciplines. Its unique structural features and promising biological properties continue to drive innovative research efforts aimed at unlocking its full potential in medicine and beyond.
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